Methyl 2,6-dinitrobenzoate
Overview
Description
Methyl 2,6-dinitrobenzoate is a nitroaromatic compound with the molecular formula C8H6N2O6. It is a yellow crystalline powder widely used in various fields, including medical, environmental, and industrial research. This compound is synthesized by the nitration of methyl benzoate and is known for its unique chemical properties and applications.
Mechanism of Action
Target of Action
Methyl 2,6-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause infections in humans . This compound has demonstrated significant antifungal activity against this strain .
Mode of Action
MDNB interacts with its target through a multi-target antifungal mechanism .
Biochemical Pathways
It is known that compounds with nitro groups, like mdnb, can have significant impacts on microbial metabolism . The exact pathways and downstream effects of MDNB’s action require further investigation.
Pharmacokinetics
The molecular weight of mdnb is226.14 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
MDNB has been shown to inhibit the growth of Candida albicans strains, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that MDNB can effectively control the growth of this yeast, potentially preventing or treating infections.
Biochemical Analysis
Biochemical Properties
They can act as electrophiles, reacting with nucleophiles in biochemical systems
Cellular Effects
Given its chemical structure, it could potentially interact with cellular components and influence cell function
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity . These hypotheses need to be tested in experimental settings.
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of Methyl 2,6-dinitrobenzoate on cellular function in laboratory settings is currently lacking . Future studies should investigate these aspects to better understand the temporal dynamics of this compound in biological systems.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,6-dinitrobenzoate can be synthesized from 2,6-dinitrobenzoic acid and dimethyl sulfate. The reaction typically involves the use of sodium hydrogencarbonate in acetone, with heating for 30 hours . The yield of this reaction is approximately 90% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can lead to the formation of methyl 2,6-diaminobenzoate .
Scientific Research Applications
Methyl 2,6-dinitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 3,5-dinitrobenzoate: Another nitroaromatic compound with similar chemical properties but different biological activities.
Ethyl 3,5-dinitrobenzoate: Known for its potent antifungal activity against various Candida species.
Propyl 3,5-dinitrobenzoate: Exhibits better biological activity profiles due to its short alkyl side chains.
Uniqueness: Methyl 2,6-dinitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2,6-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRFTJSIVVNRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318881 | |
Record name | methyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42087-82-1 | |
Record name | 42087-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,6-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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